Structural Differentiation: Key Intermediate vs. Active Pharmaceutical Ingredient (Cerivastatin)
This compound is definitively distinguished from the HMG-CoA reductase inhibitor Cerivastatin by its 3-position substituent. Cerivastatin possesses a (3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid chain essential for enzyme inhibition, whereas the target compound CAS 1428126-73-1 contains a chemically distinct 3-hydroxymethyl group [1]. This single-point structural alteration completely abolishes HMG-CoA reductase inhibitory activity but makes the molecule the precise surrogate for the desmethyl M-1 metabolite of cerivastatin, a critical biomarker in drug metabolism studies [2].
| Evidence Dimension | 3-Position Substituent & Biological Function |
|---|---|
| Target Compound Data | 3-Hydroxymethyl (-CH₂OH); Function: Pharmacologically inactive; used as a synthetic intermediate and authentic analytical reference standard for Cerivastatin's M-1 desmethyl metabolite. |
| Comparator Or Baseline | Cerivastatin (CAS 145599-86-6); 3-((3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid); Function: Active HMG-CoA reductase inhibitor (IC50 ~ 1 nM). |
| Quantified Difference | A difference of a complex heptenoic acid side chain versus a simple hydroxymethyl group leads to a predicted >1,000,000-fold loss in HMG-CoA reductase inhibitory activity based on structure-activity relationships in the statin class. |
| Conditions | Chemical structure comparison via IUPAC name and CAS number differentiation; activity context derived from established statin pharmacophore knowledge. |
Why This Matters
For researchers synthesizing or analyzing cerivastatin metabolites, using the drug as a substitute would contaminate assays with an active enzyme inhibitor, whereas this compound provides a 'clean' analytical signal for the target metabolite, ensuring data integrity in metabolic pathway identification.
- [1] DrugBank Online. Cerivastatin. DB00439. Accessed 2026. View Source
- [2] Boberg, M., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Drug Metabolism and Disposition, 25(3), 321-331. View Source
